

permanganic acid chemical formula and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Permanganic acid*

Cat. No.: *B081297*

[Get Quote](#)

An In-depth Technical Guide to **Permanganic Acid**: Chemical Formula and Molecular Structure

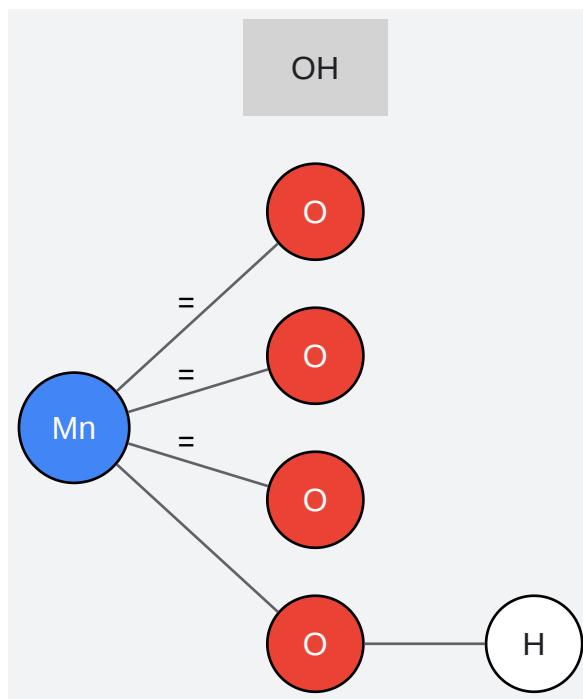
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **permanganic acid** (HMnO_4), focusing on its chemical formula, molecular structure, properties, and synthesis. The information is tailored for a scientific audience, with an emphasis on quantitative data and experimental methodologies.

Overview and Chemical Identity

Permanganic acid, also known as manganic(VII) acid, is a strong, unstable inorganic oxoacid with the chemical formula HMnO_4 .^{[1][2][3]} It is the conjugate acid of permanganate salts.^[2] Due to its inherent instability, **permanganic acid** is typically prepared and used *in situ* as an aqueous solution.^{[4][5]} Anhydrous **permanganic acid** has not been isolated as it is highly unstable and prone to decomposition.^[1] However, a crystalline dihydrate, $\text{HMnO}_4 \cdot 2\text{H}_2\text{O}$, has been prepared at low temperatures.^[2]

Permanganic acid is a powerful oxidizing agent, a characteristic that defines much of its chemistry and applications.^{[1][4]} Its solutions are recognized by their distinct reddish-violet or purple color, similar to that of permanganate salts.^{[1][2]}


Physicochemical Properties

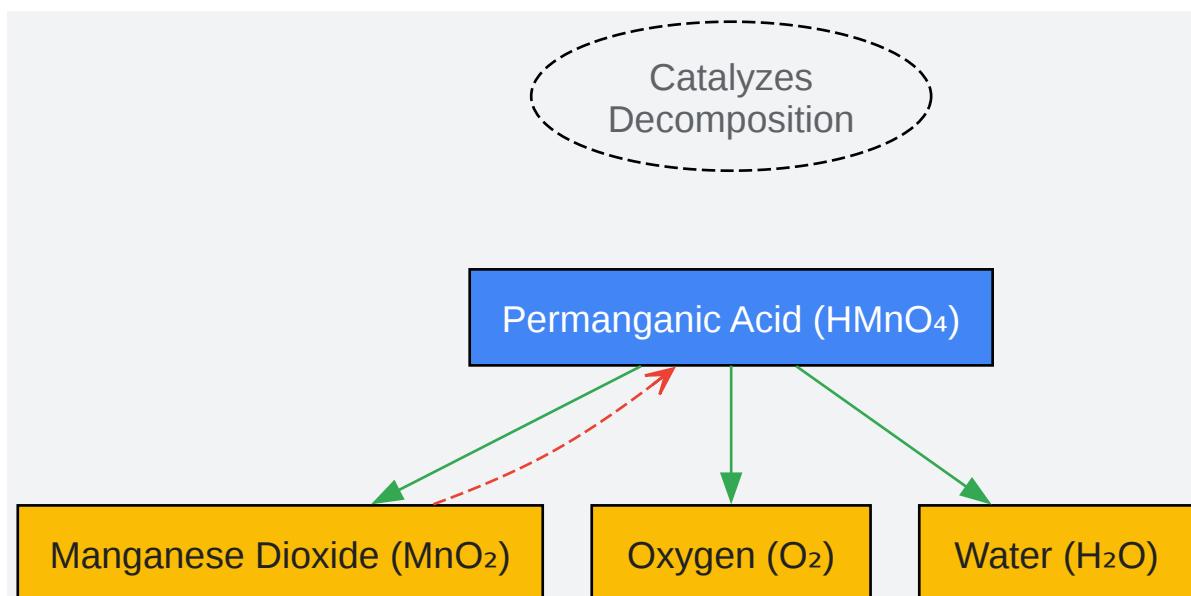
The key quantitative properties of **permanganic acid** are summarized in the table below. These properties highlight its nature as a strong, reactive acid.

Property	Value	Reference(s)
Chemical Formula	HMnO ₄	[2][6]
Molar Mass	119.94 g/mol	[1][2][6]
Acidity (pKa)	-2.3 to -4.6 (estimated)	[2][4]
Appearance	Violet or reddish-violet solution	[1][2]
Standard Reduction Potential (MnO ₄ ⁻ /Mn ²⁺)	1.507 V	[4]
State at STP	Exists only in solution or as a dihydrate	[1][2]

Molecular Structure

While the precise structure of **permanganic acid** has not been definitively verified through spectroscopic or crystallographic methods, it is widely assumed to adopt a tetrahedral geometry, analogous to that of perchloric acid (HClO₄).^{[2][7]} In this proposed structure, the central manganese atom is in its highest oxidation state (+7) and is bonded to three oxygen atoms via double bonds and to one hydroxyl group via a single bond.

[Click to download full resolution via product page](#)


Caption: Assumed tetrahedral structure of **permanganic acid** (HMnO₄).

Chemical Reactivity and Decomposition

Permanganic acid is highly unstable and undergoes spontaneous decomposition.^[2] The decomposition process is accelerated by heat, light, and the presence of acids.^{[2][7]} Aqueous solutions decompose to form manganese dioxide (MnO₂), oxygen (O₂), and water.^{[2][4]} The manganese dioxide produced acts as a catalyst, further accelerating the decomposition.^{[1][7]}

Concentrated solutions are particularly unstable and can decompose rapidly, sometimes liberating ozone (O₃).^[1]

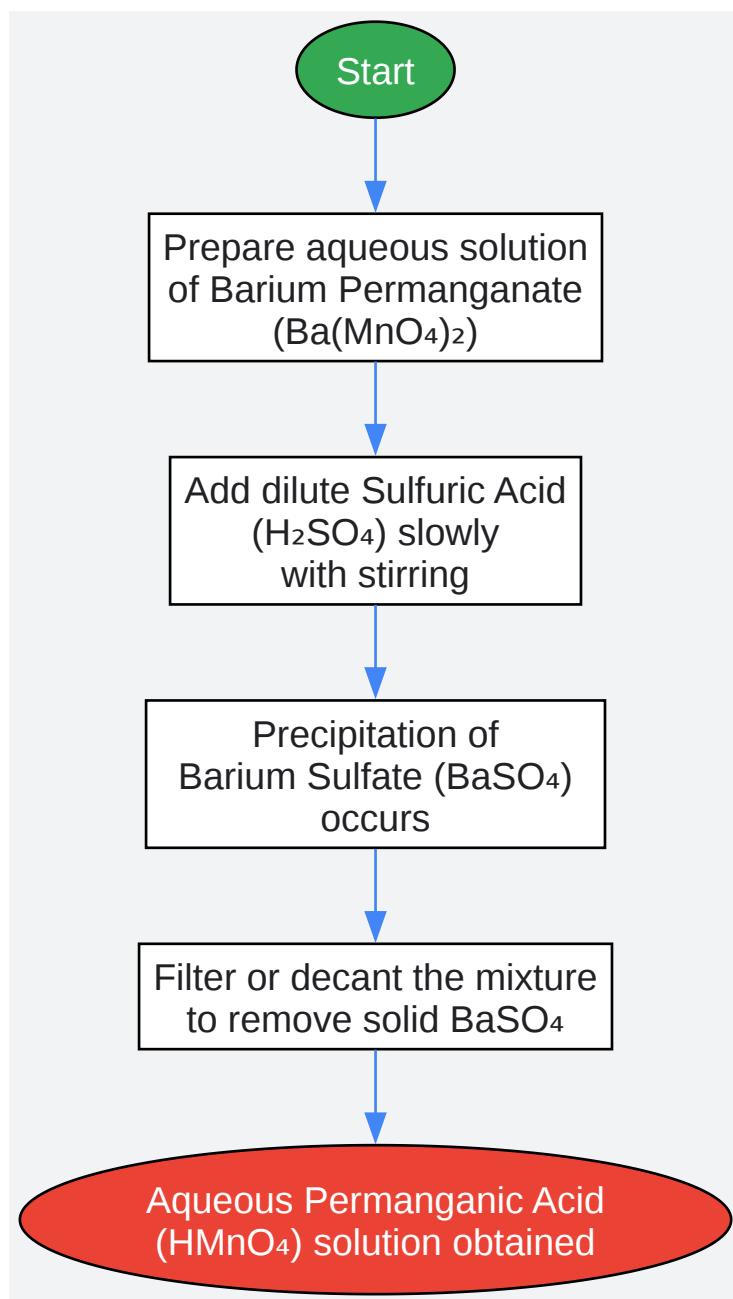
[Click to download full resolution via product page](#)

Caption: Decomposition pathway of aqueous **permanganic acid**.

Experimental Protocols: Synthesis of Permanganic Acid

Due to its instability, **permanganic acid** is not commercially available and must be synthesized in the laboratory for immediate use. Several methods have been reported.

Method 1: Reaction of Barium Permanganate with Sulfuric Acid


This is the most common method for preparing relatively pure solutions of **permanganic acid**.

[2]

Protocol:

- Prepare a solution of barium permanganate ($\text{Ba}(\text{MnO}_4)_2$).
- Slowly add a stoichiometric amount of dilute sulfuric acid (H_2SO_4) to the barium permanganate solution with constant stirring.

- The reaction produces **permanganic acid** in the aqueous phase and a precipitate of insoluble barium sulfate (BaSO_4).
 - Reaction: $\text{Ba}(\text{MnO}_4)_2 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{HMnO}_4 + \text{BaSO}_4(\text{s})$ [\[2\]](#)
- Remove the barium sulfate precipitate by filtration or decantation to yield a solution of **permanganic acid**.
- Critical Note: The sulfuric acid used must be dilute. The use of concentrated sulfuric acid will lead to the formation of the highly explosive anhydride, manganese heptoxide (Mn_2O_7).[\[2\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for **permanganic acid** synthesis via the barium salt route.

Method 2: Reaction of Potassium Permanganate with Acid

An impure solution of **permanganic acid** can be generated by reacting potassium permanganate (KMnO₄) with a mid-concentration (50-80%) sulfuric acid.^[1] This method is

often used for generating ozone, as the concentrated **permanganic acid** formed decomposes rapidly.[1]

Method 3: Ion Exchange

A dilute solution of **permanganic acid** can be prepared by passing a solution of potassium permanganate through a strong cation-exchange resin.[4] This method yields a solution with minimal cation contamination.[4]

Other Reported Methods

Other, less common, preparation routes include:

- The reaction of manganese(II) sulfate with lead(IV) oxide in sulfuric acid.[1]
- The hydrolysis of manganese heptoxide, although this method is hazardous and can result in explosions.[2]
- Electrolysis.[2]

Safety and Handling

Permanganic acid must be handled with extreme caution.[1]

- Strong Oxidizer: It is a powerful oxidizing agent and can react violently with organic materials and reducing agents.
- Corrosive: As a strong acid, it is corrosive.
- Instability: Solutions are unstable and should be prepared fresh and kept cool. Storing **permanganic acid** is impractical.[1]
- Decomposition Products: Decomposition can release oxygen and, in concentrated forms, toxic ozone gas.[1]

Disposal should be handled by allowing the acid to decompose completely to the relatively benign manganese dioxide before neutralization and disposal according to local regulations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Permanganic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. Permanganic acid - Wikipedia [en.wikipedia.org]
- 3. Permanganic acid - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. dictionary.com [dictionary.com]
- 6. scribd.com [scribd.com]
- 7. The correct formula of permanganic acid is A HMnO₄ class 11 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [permanganic acid chemical formula and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081297#permanganic-acid-chemical-formula-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com